molecular formula C32H31NO7 B11085866 tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11085866
M. Wt: 541.6 g/mol
InChI Key: RVYAGXBJOFFMNY-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes a tetrahydrofuran ring, a methoxyphenyl group, and a chromenyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the chromenyl and methoxyphenyl groups. The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through the inhibition of oxidative stress pathways, modulation of inflammatory responses, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to tetrahydrofuran-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives and chromenyl-containing compounds. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

Properties

Molecular Formula

C32H31NO7

Molecular Weight

541.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H31NO7/c1-18-28(32(36)40-16-20-8-7-13-38-20)29(23-17-39-27-12-6-4-10-22(27)31(23)35)30-24(33-18)14-19(15-25(30)34)21-9-3-5-11-26(21)37-2/h3-6,9-12,17,19-20,29,33H,7-8,13-16H2,1-2H3

InChI Key

RVYAGXBJOFFMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=COC5=CC=CC=C5C4=O)C(=O)OCC6CCCO6

Origin of Product

United States

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